molecular formula C17H17N3O2 B14956243 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

Cat. No.: B14956243
M. Wt: 295.34 g/mol
InChI Key: FWSPMHJTZWVIEI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding tricyclic indole .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using robust reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has diverse scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors with high affinity, influencing various biological processes. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-16-7-4-6-15-13(16)8-11-20(15)12-10-19-17(21)14-5-2-3-9-18-14/h2-9,11H,10,12H2,1H3,(H,19,21)

InChI Key

FWSPMHJTZWVIEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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